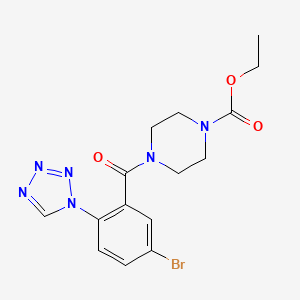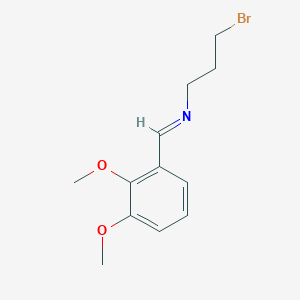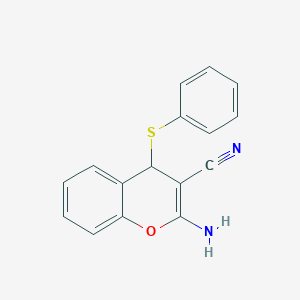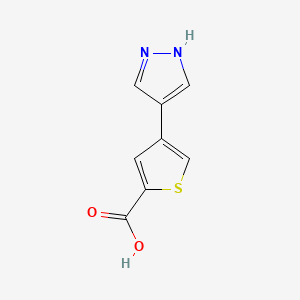
Propyl 2,3-dihydroxytetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 2,3-dihydroxytetradecanoate is an organic compound with the molecular formula C17H34O4. It is an ester derived from tetradecanoic acid (myristic acid) and propyl alcohol. This compound features two hydroxyl groups on the second and third carbon atoms of the tetradecanoate chain, making it a dihydroxy ester. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,3-dihydroxytetradecanoate typically involves the esterification of tetradecanoic acid with propyl alcohol in the presence of a catalyst. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and product purity.
化学反応の分析
Types of Reactions
Propyl 2,3-dihydroxytetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The oxidation of the hydroxyl groups can yield ketones or aldehydes.
Reduction: The reduction of the ester group can produce primary alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
Propyl 2,3-dihydroxytetradecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions due to its ester and hydroxyl functional groups.
Industry: this compound is used in the production of surfactants, emulsifiers, and lubricants.
作用機序
The mechanism of action of Propyl 2,3-dihydroxytetradecanoate involves its interaction with biological molecules through its ester and hydroxyl functional groups. The compound can act as a substrate for enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This hydrolysis releases propyl alcohol and tetradecanoic acid, which can further participate in metabolic pathways. The hydroxyl groups can also form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Propyl 2,3-dihydroxyhexadecanoate: Similar structure but with a longer carbon chain (hexadecanoic acid).
Ethyl 2,3-dihydroxytetradecanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 2,3-dihydroxytetradecanoate: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
Propyl 2,3-dihydroxytetradecanoate is unique due to its specific combination of a tetradecanoate chain with propyl and dihydroxy functional groups. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
921757-15-5 |
|---|---|
分子式 |
C17H34O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
propyl 2,3-dihydroxytetradecanoate |
InChI |
InChI=1S/C17H34O4/c1-3-5-6-7-8-9-10-11-12-13-15(18)16(19)17(20)21-14-4-2/h15-16,18-19H,3-14H2,1-2H3 |
InChIキー |
RPGASDOJBSFNBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C(C(=O)OCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)


![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)

![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)

